Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI)
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Overview
Description
Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI) is a complex organic compound with a unique structure that includes a triazole ring, a dibenzofuran moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI) typically involves multiple steps. One common method starts with the preparation of the triazole ring through the reaction of aminoguanidine hydrochloride with an appropriate aldehyde or ketone under acidic conditions. The resulting triazole intermediate is then reacted with a thiol compound to introduce the thio group. Finally, the acetamide and dibenzofuran moieties are introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups .
Scientific Research Applications
Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or as a component in bioassays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI) involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function or viability .
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-5-methylphenyl)acetamide
- 2-[[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-5-methylphenyl)acetamide
- 2-[[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-5-methylphenyl)acetamide
Uniqueness
What sets Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI) apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the dibenzofuran moiety, in particular, may enhance its stability and bioactivity compared to similar compounds .
Biological Activity
Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI), is a compound with significant potential in the field of medicinal chemistry, particularly noted for its biological activities against various cancer cell lines. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C24H21N5O3S |
Molecular Weight | 459.52 g/mol |
CAS Number | 578719-36-5 |
The structure features a triazole ring and a dibenzofuran moiety, which are critical for its biological activity.
Synthesis
The synthesis of Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI) involves multi-step reactions starting from phenolic compounds. The synthetic route typically includes the formation of thioether linkages and subsequent acetamide functionalization. Detailed methodologies can be found in literature focusing on similar triazole derivatives .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound. A notable study by Evren et al. (2016) demonstrated that derivatives of 2-(4H-1,2,4-triazole-3-ylthio)acetamide exhibited significant antiproliferative effects against various human cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
PC-3 | 5.96 |
A549 | 7.90 |
K-562 | 7.71 |
These results indicate that the compound induces apoptosis through caspase activation and modulation of Bcl-2 expression . Specifically, an increase in caspase-3 activity was observed in a dose-dependent manner, suggesting that the compound effectively triggers programmed cell death pathways.
The proposed mechanism involves the disruption of mitochondrial membrane potential (MMP) and subsequent activation of apoptotic pathways. The compound's ability to inhibit Bcl-2 expression further supports its role as an apoptosis inducer .
Case Studies
- Antiproliferative Evaluation : In a comprehensive evaluation against a panel of 60 human cancer cell lines conducted by the National Cancer Institute (NCI), compounds similar to Acetamide demonstrated varied efficacy across different cancer types, highlighting their potential as lead compounds in anticancer drug development .
- Caspase Activation Studies : Research indicated that compounds related to Acetamide significantly increased caspase activity while decreasing mitochondrial potential, reinforcing their role in apoptosis induction in cancer cells .
Properties
Molecular Formula |
C24H21N5O3S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H21N5O3S/c1-14-6-5-7-15(10-14)23-27-28-24(29(23)25)33-13-22(30)26-18-12-20-17(11-21(18)31-2)16-8-3-4-9-19(16)32-20/h3-12H,13,25H2,1-2H3,(H,26,30) |
InChI Key |
KRVKJGHRDVZZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC |
Origin of Product |
United States |
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